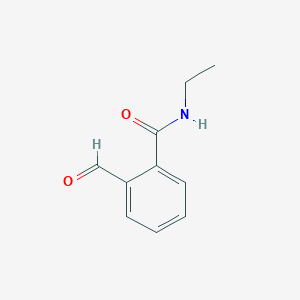

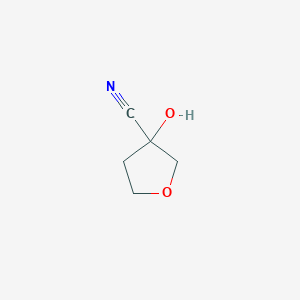

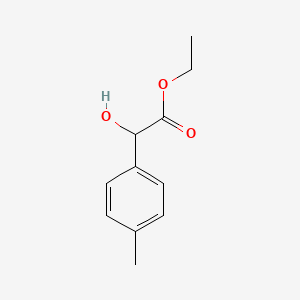

![molecular formula C9H12N2O4 B3380244 ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate CAS No. 186387-87-1](/img/structure/B3380244.png)

ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate

説明

Ethyl carbamate, also known as urethane, is the ethyl ester of carbamic acid . It is found at low levels in many fermented foods and beverages . It is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys .

Synthesis Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . New molecularly imprinted polymers (MIPs), which exhibit specific recognition of ethyl carbamate (EC), have been synthesized and studied .Molecular Structure Analysis

X-ray crystallography on [EtOC(=O)N(H)C(=N + H 2 )NH 2 ]Cl·½H 2 O shows the asymmetric unit to comprise two independent cations, two chloride anions, and crystal water . The main conformational difference between the cations is seen in the relative orientation of the ethyl groups .Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline . Capture of CO 2 by amines is an attractive synthetic strategy for the formation of carbamates .Physical And Chemical Properties Analysis

Carbamates are thioesters and esters, which are derived from aminocarboxylic acid . They are commonly utilized to improve agricultural production and protect humans and animals from disease .作用機序

Target of Action

Ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate, also known as (Z)-Ethyl (2-cyano-3-ethoxyacryloyl)carbamate, is a type of carbamate compound . Carbamates have been implicated in the increasing prevalence of diseases associated with alterations of the immune response, such as hypersensitivity reactions, some autoimmune diseases, and cancers . Therefore, the immune system can be considered as the primary target of this compound .

Mode of Action

Carbamates may initiate, facilitate, or exacerbate pathological immune processes, resulting in immunotoxicity by induction of mutations in genes coding for immunoregulatory factors and modifying immune tolerance . Direct immunotoxicity, endocrine disruption, and inhibition of esterases activities have been introduced as the main mechanisms of carbamates-induced immune dysregulation .

Biochemical Pathways

The key reaction for the formation of ethyl carbamate in biological systems is between urea and ethanol . This reaction is exponentially accelerated at elevated temperatures . Cytochrome P-450 may transform a small portion of ethyl carbamate into ethyl N-hydroxy carbamate, a-hydroxy ethyl carbamate, and vinyl carbamate . These metabolites, especially N-hydroxy carbamate, can cause DNA to be oxidized and depurinated by producing nitric oxide and oxygen .

Pharmacokinetics

It is known that carbamates, in general, can be absorbed through the skin, lungs, and gastrointestinal tract . They are widely distributed in the body and can cross the blood-brain barrier . The metabolism of carbamates involves hydrolysis, oxidation, and conjugation reactions .

Result of Action

Ethyl carbamate is carcinogenic . It can cause DNA to be oxidized and depurinated by producing nitric oxide and oxygen . This can lead to mutations and cancer. In animal studies, treatment with ethyl carbamate resulted in dose-dependent increased incidences of various types of cancers .

Action Environment

The formation of ethyl carbamate is influenced by environmental factors such as temperature and the presence of alcohol . Higher temperatures accelerate the reaction between urea and ethanol, leading to the formation of ethyl carbamate . The presence of alcohol is necessary for the formation of ethyl carbamate . Therefore, these environmental factors can influence the action, efficacy, and stability of ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate.

Safety and Hazards

Ethyl carbamate is genotoxic and carcinogenic for a number of species such as mice, rats, hamsters, and monkeys . It has been classified as a group 2A carcinogen . The FDA’s Center for Food Safety and Applied Nutrition (CFSAN) monitors contaminant levels in foods and beverages, including ethyl carbamate, to inform FDA actions and protect public health .

将来の方向性

特性

IUPAC Name |

ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O4/c1-3-14-6-7(5-10)8(12)11-9(13)15-4-2/h6H,3-4H2,1-2H3,(H,11,12,13)/b7-6- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZGHWBZWCEXEJ-SREVYHEPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=C(C#N)C(=O)NC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C=C(/C#N)\C(=O)NC(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl N-[(Z)-2-cyano-3-ethoxyprop-2-enoyl]carbamate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

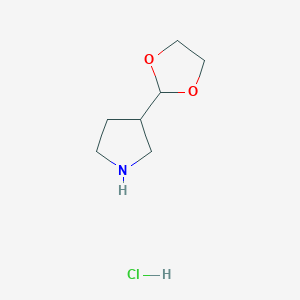

![4-[(3-Fluorophenyl)methylidene]piperidine hydrochloride](/img/structure/B3380198.png)

![N-[1-(2-Fluorophenyl)-2-oxopropyl]acetamide](/img/structure/B3380226.png)

![2-[(2-Methylphenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3380229.png)

![2-[(2,4-Dimethylphenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3380236.png)